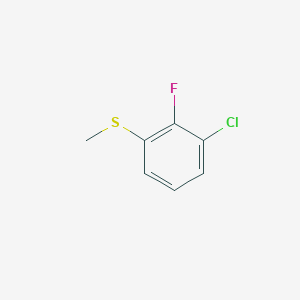

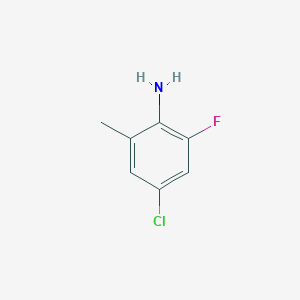

4-Chloro-2-fluoro-6-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-fluoro-6-methylaniline is a chemical compound that has been used in various chemical reactions . It has been used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It has also been used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-6-methylaniline can involve several steps. One method involves the reaction of organolithiums with fluoro-N,N-diallylanilines, leading to 3,4-disubstituted indolines . Another method involves a multistep process that includes nitration, conversion from the nitro group to an amine, and bromination .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluoro-6-methylaniline is C7H7ClFN . The average mass is 159.589 Da and the monoisotopic mass is 159.025101 Da .

Chemical Reactions Analysis

4-Chloro-2-fluoro-6-methylaniline has been used in various chemical reactions. For instance, it has been used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It has also been used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-fluoro-6-methylaniline include a density of 1.3±0.0 g/cm3, a boiling point of 207.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.0 mmHg at 25°C . The compound also has a molar refractivity of 40.2±0.0 cm3, a topological polar surface area of 26 Ų, and a molar volume of 124.1±0.0 cm3 .

科学的研究の応用

Metabolic Pathways and Metabolites

- Rat Liver Microsomal Metabolism : Research on the metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, revealed metabolites from side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines, azoxy, azo, and hydrazo derivatives. The study also noted that the type of halogen substituent influences the rate of microsomal metabolism (Boeren et al., 1992).

Chemical Reactions and Synthesis

- Influence in SNAr Reactions : A study on the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzenes with aniline and 4-methylaniline in dimethyl sulphoxide showed that the presence of a 2-methylaniline group can influence the mechanism of aromatic nucleophilic substitution reactions (Onyido & Hirst, 1991).

Spectral Analysis

- Fourier Transform Infrared and FT-Raman Spectral Analysis : Vibrational modes and molecular structure of compounds similar to 4-Chloro-2-fluoro-6-methylaniline, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, were analyzed using Fourier Transform Infrared (FTIR) and FT-Raman spectra. These studies provide insights into the vibrational properties and structural characteristics of such compounds (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).

Crystallography

- X-Ray Crystallography : A study involving chlorination of 3-fluoro-2-methylaniline led to the formation of a regioisomer, whose structure was determined using X-ray crystallography. This research provides insight into the crystal structure of compounds related to 4-Chloro-2-fluoro-6-methylaniline (Mayes et al., 2008).

Biochemical Mechanisms and Toxicity

- Mechanism of Action and Activation : Biochemical investigations into 4-chloro-2-methylaniline, a structurally related compound, revealed its mechanism of action and activation in the context of carcinogenic properties. These studies involved extensive binding to proteins, DNA, and RNA in rat liver (Hill et al., 1979).

Safety And Hazards

4-Chloro-2-fluoro-6-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity - vapors . It also poses a risk of skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

4-chloro-2-fluoro-6-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVNAPZGYWRKSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-6-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。